(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine
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Overview
Description
(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C7H6Cl2N4. It is a derivative of imidazo[1,2-a]pyrimidine, which is a fused heterocyclic compound containing both imidazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine typically involves the reaction of 5,7-dichloroimidazo[1,2-a]pyrimidine with methanamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroimidazo[1,2-a]pyrimidine: A closely related compound with similar chemical properties.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrimidine ring.
Uniqueness
(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine is unique due to the presence of the methanamine group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H6Cl2N4 |
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Molecular Weight |
217.05 g/mol |
IUPAC Name |
(5,7-dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C7H6Cl2N4/c8-5-1-6(9)13-3-4(2-10)11-7(13)12-5/h1,3H,2,10H2 |
InChI Key |
FYGFWTFUZNSZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C2N=C1Cl)CN)Cl |
Origin of Product |
United States |
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